3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
Key substituents include a 4-ethoxyphenyl group at position 3 and a 4-methylbenzyl group at position 3. The ethoxy moiety (–OCH₂CH₃) enhances lipophilicity compared to shorter alkoxy chains, while the methylbenzyl group contributes steric bulk and aromatic interactions.
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-32-21-10-8-20(9-11-21)27-23-17-31(16-19-6-4-18(2)5-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDFVSTYCRNJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxino Group: This can be achieved through a nucleophilic substitution reaction where a suitable dioxane derivative is introduced.
Attachment of the Ethoxyphenyl and Methylbenzyl Groups: These groups are usually introduced via Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylbenzyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
The compound 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article will delve into its applications, focusing on scientific research, medicinal chemistry, and potential industrial uses.
Structural Overview
The compound belongs to a class of heterocyclic compounds characterized by a fused ring system that includes a quinoline derivative. Its structure can be represented as follows:
- Molecular Formula: C22H24N2O3
- Key Functional Groups: Dioxino, pyrazolo, and ethoxyphenyl groups.
Physical Properties
- Molecular Weight: 364.44 g/mol
- Solubility: Soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Medicinal Chemistry
The unique structure of this compound suggests potential applications in drug development, particularly in the following areas:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The mechanism may involve the modulation of specific enzymes related to cell cycle regulation and apoptosis pathways.
- Antimicrobial Properties: The presence of the pyrazolo moiety may enhance its activity against various bacterial strains, making it a candidate for developing new antibiotics.
Research has focused on the biological effects of this compound through in vitro and in vivo studies. For instance:
- Enzyme Inhibition Studies: Investigations into the inhibitory effects on enzymes such as cyclooxygenase (COX) have shown promise in reducing inflammation.
- Cell Line Studies: Testing on human cancer cell lines has demonstrated cytotoxic effects, suggesting its potential as an anticancer agent.
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions, which can be optimized for higher yields. Key synthetic routes include:
- Formation of the Quinoline Core: Utilizing methods like Skraup synthesis or Pfitzinger reactions.
- Dioxino and Pyrazolo Integration: Achieved through cyclization reactions involving hydrazine derivatives.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer properties of similar compounds. Researchers found that modifications to the ethoxyphenyl group significantly enhanced the cytotoxicity against breast cancer cell lines compared to unmodified quinoline derivatives.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions increased the antimicrobial efficacy, highlighting the importance of structural variations.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethoxy vs. Ethyl and Methoxy Groups
- 3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (): The 4-ethylphenyl group (vs.
- 8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline (): The 4-methoxyphenyl group (–OCH₃) has a shorter alkoxy chain than ethoxy, which may lower lipophilicity but increase electron-donating effects .
Fluorinated vs. Methyl-Benzyl Groups
- 3-(4-Ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (): The 2-fluorobenzyl group creates a steric and electronic environment distinct from 4-methylbenzyl. Fluorine’s inductive effects may alter binding affinity in biological targets .
Core Structure Modifications
Pyrazolo[4,3-c]quinoline vs. Pyrazolo[3,4-b]quinoline
- 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines (): The pyrazolo[3,4-b]quinoline scaffold differs in ring fusion position, leading to altered π-π stacking and hydrogen-bonding interactions. These compounds are synthesized via multicomponent reactions using L-proline, suggesting divergent synthetic accessibility compared to the target compound .
Dihydro vs. Fully Aromatic Systems
- 8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline (): Lacks the 8,9-dihydro and dioxino moieties, resulting in a fully planar structure with reduced solubility .
Physicochemical and Pharmacological Implications
Molecular Weight and Polarity
*LogP estimated using fragment-based methods.
†Calculated based on molecular formula C₂₈H₂₅N₃O₃.
- The target compound’s higher molecular weight and ethoxy group suggest increased membrane permeability compared to analogs with methoxy or ethyl groups.
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline , also known as C645-0404, is a member of the pyrazoloquinoline family. This class of compounds has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of C645-0404 is . The compound features a complex structure with a dioxin moiety and a pyrazoloquinoline core, which contributes to its diverse biological activity.
Synthesis
The synthesis of C645-0404 involves multiple steps that typically include the formation of the pyrazoloquinoline framework followed by functionalization to introduce the ethoxy and methylbenzyl groups. Detailed synthetic procedures often employ various organic reactions such as cyclization and substitution reactions to achieve the desired structure .
Anticancer Activity
C645-0404 has been evaluated for its anticancer properties against several human cancer cell lines. Notably, studies indicate that it exhibits significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), outperforming traditional chemotherapeutics like cisplatin in terms of efficacy .
Key Findings:
- Cytotoxicity: The MTT assay results show that C645-0404 has a stronger cytotoxic effect than cisplatin on MCF-7 and MDA-MB-231 cell lines.
- Mechanism of Action: The compound induces apoptosis through activation of caspases (caspase 3/7, 8, and 9) and modulates key signaling pathways by suppressing NF-kB expression while promoting p53 and Bax expression. It also triggers autophagy through increased formation of autophagosomes .
Immunomodulatory Effects
In addition to its direct anticancer activity, C645-0404 has shown potential immunomodulatory effects. Research indicates that certain derivatives from the pyrazoloquinoline family can enhance or suppress the activity of cytotoxic T lymphocytes (CTLs), suggesting a dual role in both direct tumor cell targeting and modulation of immune responses .
Case Studies
Study 1: Cytotoxicity Evaluation
A study conducted on various pyrazoloquinoline derivatives demonstrated that C645-0404 significantly inhibited cell proliferation in vitro. The study utilized a 51Cr release assay to measure CTL activity against P815 tumor target cells. Results indicated that at concentrations of 75 µM and 150 µM, C645-0404 enhanced CTL activity compared to controls .
Study 2: Mechanistic Insights
Further investigations into the mechanisms revealed that treatment with C645-0404 leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis. The compound's ability to modulate autophagy was also highlighted as a crucial factor in its anticancer efficacy .
Data Summary
| Property | Observation |
|---|---|
| Molecular Formula | |
| Anticancer Activity | Stronger than cisplatin on MCF-7 and MDA-MB-231 |
| Apoptosis Mechanism | Caspase activation (3/7, 8, 9) |
| Immunomodulatory Effects | Enhanced CTL activity |
| Autophagy Induction | Increased autophagosome formation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Suzuki–Miyaura coupling for aryl-aryl bond formation (optimized with Pd catalysts and base selection, e.g., K₂CO₃ in THF/water at 80°C) .
- Microwave-assisted synthesis to accelerate ring-closure steps (e.g., 150°C for 20 minutes, improving yield by 15–20% compared to conventional heating) .
- Protection/deprotection strategies for sensitive functional groups (e.g., ethoxy and methylbenzyl moieties) using trimethylsilyl chloride or Boc anhydride .
- Key Considerations : Monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is structural characterization performed, and what analytical techniques validate purity and conformation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and dihydro-dioxane ring integrity (e.g., δ 4.2–4.5 ppm for dioxane protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 485.2) .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (orthorhombic crystal system, space group P212121 observed in analogs) .
- Purity Validation : HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological screening approaches are used to assess its pharmacological potential?
- Methodological Answer :
- In vitro assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination; compare to cisplatin controls) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM concentration) .
- Solubility and Stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid (48-hour stability via HPLC) .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields in dioxane ring formation?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(dppf)Cl₂ for Suzuki coupling efficiency .
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for cyclization steps; microwave irradiation reduces side-product formation .
- Temperature Gradients : Stepwise heating (80°C → 120°C) to prevent decomposition of the dihydro-dioxane intermediate .
- Data Contradiction Analysis : If yields vary between labs, cross-validate reagent purity (e.g., aryl boronic acid lot variability) via elemental analysis .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Structure-Activity Relationship (SAR) Study Design :
- Systematic Substitution : Replace 4-ethoxy with 4-methoxy or 4-fluoro groups; assess changes in cytotoxicity (e.g., 4-ethoxy enhances membrane permeability vs. 4-fluoro) .
- Pharmacophore Mapping : Use Schrödinger’s Maestro to identify critical hydrogen-bonding sites (e.g., quinoline N1 and dioxane O atoms) .
- Case Example : Analogs with 4-methylbenzyl groups show 2x higher EGFR affinity than benzyl derivatives due to hydrophobic pocket interactions .
Q. How can computational modeling predict target binding modes and resolve conflicting bioassay data?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or GOLD to simulate binding to EGFR (PDB ID: 1M17); validate with MM-GBSA binding energy calculations .
- MD Simulations : 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- Contradiction Resolution : If bioactivity conflicts between cell lines, check off-target effects via kinome-wide profiling (Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
